molecular formula C15H18N4O2 B2524147 2-Phenoxy-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one CAS No. 2309731-13-1

2-Phenoxy-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one

Cat. No. B2524147
CAS RN: 2309731-13-1
M. Wt: 286.335
InChI Key: WEFKWQBWBMSFRZ-UHFFFAOYSA-N
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Description

“2-Phenoxy-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one” is a derivative of 1,2,4-triazole . These derivatives have been reported to have promising anticancer properties . They are synthesized and evaluated for their cytotoxic activities against human cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-Phenoxy-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one”, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .


Molecular Structure Analysis

The molecular structure of “2-Phenoxy-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one” is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The 1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Phenoxy-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one” are complex and involve multiple steps. The reactions to form these complexes deliver 1 as a paramagnetic species containing two high spin Co (II) centers, and 2 as a diamagnetic compound with two low spin Co (III) centers .

properties

IUPAC Name

2-phenoxy-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12(21-14-5-3-2-4-6-14)15(20)18-9-13(10-18)11-19-8-7-16-17-19/h2-8,12-13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFKWQBWBMSFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)CN2C=CN=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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